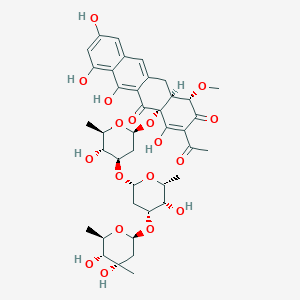

Premithramycin A3'

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Premithramycin A3' is a tetracenomycin that is an intermediate in the biosynthesis of the antitumour drug mithramycin by Streptomyces argillaceus. It has a role as a bacterial metabolite. It is a trisaccharide derivative, an enone, a tetracenomycin, a polyphenol, an enol, an ether, a cyclic ketone and an aromatic ketone.

科学研究应用

Therapeutic Applications

-

Antitumor Activity :

- Premithramycin A3' has demonstrated significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation and survival of tumor cells by interfering with transcriptional regulation.

- Clinical applications include treatment for testicular carcinoma and hypercalcemia associated with malignancies, similar to its parent compound, mithramycin .

- Antibacterial Properties :

- Gene Regulation :

Case Study 1: Cancer Treatment

A study investigated the effects of Premithramycin A3' on various human cancer cell lines. Results showed a marked decrease in cell viability and proliferation rates, particularly in cells characterized by high GC content in their promoter regions. The study concluded that Premithramycin A3' could serve as an effective therapeutic agent for treating specific types of cancer resistant to conventional therapies .

Case Study 2: Antibacterial Efficacy

In another research effort, Premithramycin A3' was tested against several gram-positive bacterial strains. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent. The study emphasized the importance of further exploring its use in clinical settings, particularly for infections caused by antibiotic-resistant bacteria .

Table 1: Antitumor Activity of Premithramycin A3'

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 0.5 | Inhibition of transcription |

| MCF-7 (Breast Cancer) | 0.8 | Disruption of GC-rich DNA binding |

| A549 (Lung Cancer) | 0.6 | Induction of apoptosis |

Table 2: Antibacterial Activity of Premithramycin A3'

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Streptococcus pneumoniae | 18 | 16 |

| Bacillus subtilis | 20 | 8 |

常见问题

Basic Research Questions

Q. What are the key enzymatic steps in Premithramycin A3 biosynthesis?

Premithramycin A3 is synthesized via a polyketide pathway involving sequential glycosylation and oxidative modifications. Key enzymes include Baeyer-Villiger monooxygenases (e.g., MtmOIV/CmmOIV), which catalyze oxidative cleavage of the fourth ring in intermediates like premithramycin B. Glycosyltransferases attach deoxy-sugar moieties (e.g., D-olivose, D-oliose), while methyltransferases (e.g., MtmMI/MtmMII) introduce C-methyl groups at positions like C-9 . The pathway shares intermediates with chromomycin A3 and mithramycin until premithramycin A13, after which glycosylation patterns diverge .

Q. What analytical techniques are essential for characterizing Premithramycin A3 and its derivatives?

High-resolution mass spectrometry (HRMS) and ultra-performance liquid chromatography (UPLC) are critical for identifying molecular formulas and purity. Nuclear magnetic resonance (NMR), including 1D/2D experiments (e.g., TOCSY, NOESY), resolves sugar connectivity and stereochemistry. UV-Vis spectroscopy distinguishes chromophores between tetracyclic (inactive) and tricyclic (active) derivatives . For mutant strain analysis, HPLC-MS detects pathway intermediates in gene inactivation studies .

Q. How do structural features of Premithramycin A3 influence its bioactivity?

The trisaccharide chain (D-olivose-D-oliose-D-mycarose) is essential for DNA binding, while the absence of a fourth ring (tetracyclic structure) renders premithramycin derivatives biologically inactive. Alkyl side chains at C-3 and C-7, introduced during post-polyketide modifications, are critical for antitumor activity .

Advanced Research Questions

Q. How can contradictory evidence regarding glycosylation timing in Premithramycin A3 biosynthesis be resolved?

Discrepancies arise from whether O-acetylation/O-methylation occur before or after CmmOIV-mediated oxidation. To resolve this, conduct in vitro enzyme assays with purified intermediates (e.g., premithramycin B, 3A-deolivosyl-premithramycin B) and monitor product formation via LC-MS. Mutant strains lacking cmmA (acetyltransferase) or cmmMIII (methyltransferase) can reveal accumulated intermediates, as seen in chromomycin A3 studies where cmmOIV inactivation led to fully decorated but unoxidized compounds .

Q. What strategies improve catalytic efficiency of MtmOIV in Premithramycin A3 biosynthesis?

Site-directed mutagenesis of MtmOIV's substrate-binding pocket (e.g., P84A/F89A mutations) enhances activity by 3–5 fold. Combinatorial biosynthesis with hybrid enzymes (e.g., from Streptomyces argillaceus) or substrate engineering (e.g., fluorinated analogues) can further optimize turnover rates. Structural studies (X-ray crystallography) guide rational design by mapping FAD-binding and substrate orientation .

Q. How do researchers address instability of Premithramycin A3 intermediates during extraction?

Unstable intermediates (e.g., chromomycin B5) require rapid quenching (e.g., liquid N₂ freezing) and extraction under inert atmospheres. Stabilizing agents like glycerol (10–20% v/v) in buffers prevent aggregation. For in situ analysis, coupled assays with NADPH regeneration systems maintain monooxygenase activity, minimizing intermediate degradation .

Q. Methodological Guidance

Designing gene inactivation studies to elucidate Premithramycin A3 biosynthesis:

- Use unstable plasmids (e.g., pHZ1358) with apramycin resistance cassettes for targeted gene disruption.

- Validate double-crossover events via PCR amplification of disrupted loci (e.g., 2.17 kb fragment in cmmOIV mutants vs. 0.57 kb in wild-type) .

- Analyze mutant extracts with UPLC-MS to identify accumulated intermediates (e.g., tricyclic prechromomycins with acetylated sugars) .

Interpreting contradictory pathway data in biosynthesis studies:

- Cross-reference mutant metabolite profiles with in vitro enzyme specificity assays. For example, CmmOIV’s substrate flexibility may process both decorated and undecorated intermediates, complicating pathway timing .

- Use isotopic labeling (e.g., ¹³C-acetate) to trace carbon flux through competing routes.

属性

分子式 |

C40H50O18 |

|---|---|

分子量 |

818.8 g/mol |

IUPAC 名称 |

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione |

InChI |

InChI=1S/C40H50O18/c1-14(41)28-34(47)35(52-6)21-9-19-7-18-8-20(42)10-22(43)29(18)33(46)30(19)38(50)40(21,37(28)49)58-26-12-24(32(45)16(3)54-26)56-25-11-23(31(44)15(2)53-25)57-27-13-39(5,51)36(48)17(4)55-27/h7-8,10,15-17,21,23-27,31-32,35-36,42-46,48-49,51H,9,11-13H2,1-6H3/t15-,16-,17-,21+,23-,24-,25+,26+,27+,31+,32-,35+,36-,39+,40-/m1/s1 |

InChI 键 |

AASZIVFAOBUOTM-QGYAIUEGSA-N |

SMILES |

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O[C@H]6C[C@H]([C@H]([C@H](O6)C)O)O[C@H]7C[C@]([C@@H]([C@H](O7)C)O)(C)O)O |

规范 SMILES |

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。